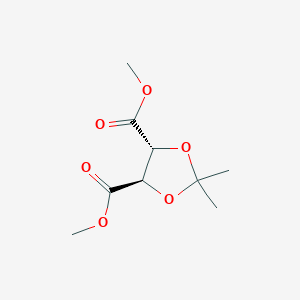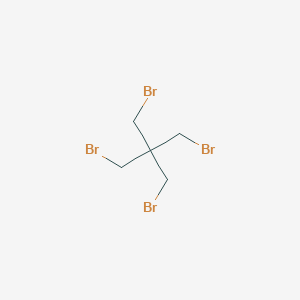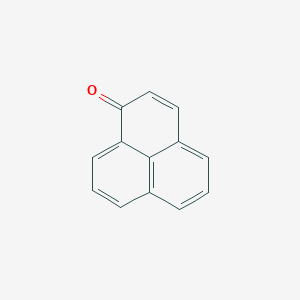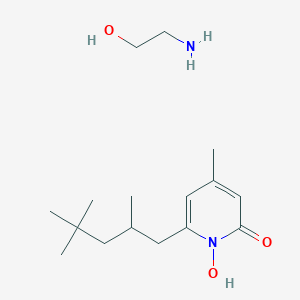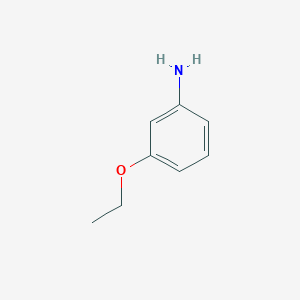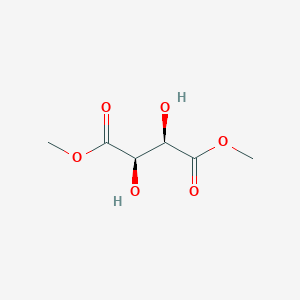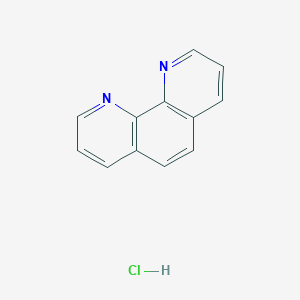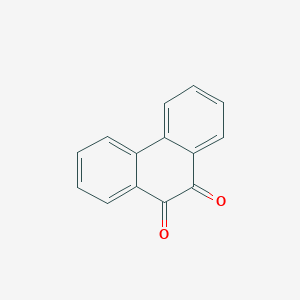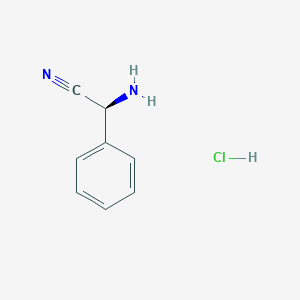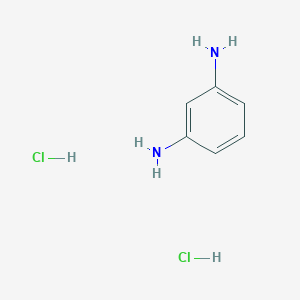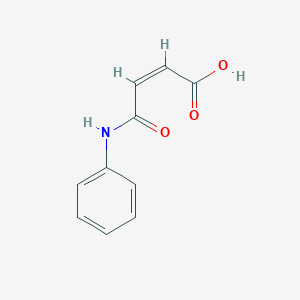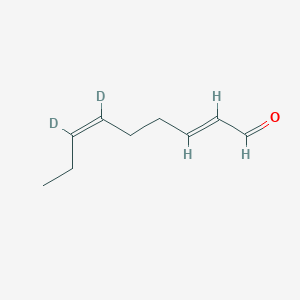
(2E,6Z)-6,7-Dideuterionona-2,6-dienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,6Z)-6,7-Dideuterionona-2,6-dienal is a deuterated analog of nona-2,6-dienal, a compound known for its distinct aroma and presence in various natural products. The deuterium atoms replace hydrogen atoms at specific positions, which can influence the compound’s physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6Z)-6,7-Dideuterionona-2,6-dienal typically involves the use of deuterated reagents to introduce deuterium atoms at the desired positions. One common method is the Pd-catalyzed cross-coupling reaction, which allows for the selective formation of conjugated dienes . This method ensures high stereoselectivity and yield, making it suitable for producing this compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Pd-catalyzed cross-coupling reactions, optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
(2E,6Z)-6,7-Dideuterionona-2,6-dienal can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Formation of saturated or partially saturated derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
科学的研究の応用
(2E,6Z)-6,7-Dideuterionona-2,6-dienal has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a tracer in metabolic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications.
作用機序
The mechanism of action of (2E,6Z)-6,7-Dideuterionona-2,6-dienal involves its interaction with molecular targets, such as enzymes and receptors. The presence of deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to unique biological effects. The specific pathways involved depend on the context of its application and the biological system under study .
類似化合物との比較
Similar Compounds
(2E,6Z)-Nona-2,6-dienal: The non-deuterated analog with similar chemical properties but different isotope effects.
(2E,4E,6Z)-Nona-2,4,6-trienal: Another related compound with additional conjugated double bonds, affecting its reactivity and applications.
Uniqueness
The uniqueness of (2E,6Z)-6,7-Dideuterionona-2,6-dienal lies in its deuterium atoms, which provide distinct isotope effects that can be leveraged in various scientific and industrial applications. These effects can lead to differences in reaction rates, binding affinities, and metabolic pathways compared to non-deuterated analogs.
特性
IUPAC Name |
(2E,6Z)-6,7-dideuterionona-2,6-dienal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-9H,2,5-6H2,1H3/b4-3-,8-7+/i3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYHMHHBBBSGHB-YYNJGWFDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC=CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/CC/C=C/C=O)/CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
